molecular formula C22H22F3N5O2 B14935861 5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide

5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide

Cat. No.: B14935861
M. Wt: 445.4 g/mol
InChI Key: CCPPRRSVIYCZKA-UHFFFAOYSA-N
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Description

5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolidine ring, a trifluorophenyl group, and a triazolopyridine moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-pyrimidine-diones in the presence of triethylamine . This method allows for the formation of the triazolopyridine moiety, which is a key structural component of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The triazolopyridine moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide lies in its combination of structural features, which confer specific biological activities and make it a versatile compound for various research applications.

Properties

Molecular Formula

C22H22F3N5O2

Molecular Weight

445.4 g/mol

IUPAC Name

5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H22F3N5O2/c23-16-11-15(12-17(24)21(16)25)30-13-14(10-20(30)31)22(32)26-8-4-1-2-6-18-27-28-19-7-3-5-9-29(18)19/h3,5,7,9,11-12,14H,1-2,4,6,8,10,13H2,(H,26,32)

InChI Key

CCPPRRSVIYCZKA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C(=C2)F)F)F)C(=O)NCCCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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